

Application Note & Protocol: Standard Operating Procedure for Sterol Extraction from Human Plasma

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Compound of Interest

Compound Name: *Sporol*

Cat. No.: *B1166302*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Sterols are a critical class of lipids that play essential roles in cellular structure, signaling, and metabolism.^[1] As precursors to hormones, bile acids, and vitamins, their analysis is vital in various fields of research and drug development.^[1] Accurate quantification of sterols from biological matrices is crucial for understanding disease states and the effects of therapeutic interventions. This document provides a detailed standard operating procedure (SOP) for the extraction of a broad range of sterols, oxysterols, and secosteroids from human plasma, optimized for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Data Presentation

Quantitative analysis of sterols requires robust analytical methods to ensure accuracy and reproducibility. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly used technique for the sensitive and selective quantification of sterols.^{[1][2][3]} The performance characteristics of such methods are summarized below.

Table 1: Performance Characteristics for LC-MS based Sterol Quantification.

Parameter	Performance
Linearity (R^2)	> 0.99
Accuracy (% Recovery)	85 - 110% [1]
Precision (% RSD)	< 10% [1]
Limit of Detection (LOD)	≤ 1 ng/mL [1]
Limit of Quantification (LOQ)	0.5 - 5 μ g/mL

| Specificity | High (achieved via MS/MS)[\[2\]](#) |

Data compiled from typical performance of LC-MS methods for sterol analysis.[\[1\]](#)

Experimental Protocol: Sterol Extraction from Human Plasma

This protocol details the procedure for extracting a wide range of sterols from human plasma samples for quantitative analysis.[\[1\]](#)

1. Materials and Reagents

- Samples: Human plasma (200 μ L per sample)[\[1\]](#)
- Internal Standards: Deuterated standards (e.g., lathosterol-D7)[\[4\]](#)
- Solvents:
 - Methanol (LC-MS grade)[\[5\]](#)
 - Dichloromethane (LC-MS grade)
 - Cyclohexane (HPLC grade)[\[4\]](#)
 - Ethanol (HPLC grade)[\[4\]](#)
 - Milli-Q water[\[4\]](#)

- Reagents:
 - Sodium Hydroxide (NaOH)[4]
 - Formic Acid
- Equipment:
 - 15 mL glass conical centrifuge tubes with screw caps[4]
 - Vortex mixer
 - Shaking water bath[4]
 - Centrifuge[4]
 - Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]
 - Analytical balance[6]
 - Pipettes

2. Solution Preparation

- Hydrolysis Solution (1M NaOH in 90% Ethanol): Dissolve 4 g of NaOH in 10 mL of Milli-Q water. Add 90 mL of HPLC grade ethanol.[4]

3. Sample Preparation

- Thaw frozen plasma samples on ice.
- Centrifuge the plasma samples at 1,800 x g at 22°C for 10 minutes to pellet any particulates. [4]
- Transfer the clear supernatant to a new tube.

4. Extraction Procedure

- Pipette 200 µL of the plasma sample into a 15 mL glass centrifuge tube.[1]

- Add a known quantity of the internal standard solution (e.g., 20 μ L of 10 ng/ μ L lathosterol-D7).[4]
- Add 1 mL of the hydrolysis solution to the sample.[4]
- Vortex the tube vigorously for 20 seconds.[4]
- Incubate the samples in a shaking water bath at 65°C for 1 hour to hydrolyze sterol esters.[4]
- After incubation, allow the tubes to cool to room temperature.
- Add 0.5 mL of Milli-Q water to the tube.[4]
- Add 3 mL of cyclohexane to perform a liquid-liquid extraction.[4]
- Vortex vigorously for 20 seconds.[4]
- Centrifuge at 1,300 x g for 10 minutes to separate the phases.[4]
- Carefully transfer the upper organic layer (containing the sterols) to a clean tube.
- The extracted sample is now ready for purification via SPE or direct analysis.

5. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

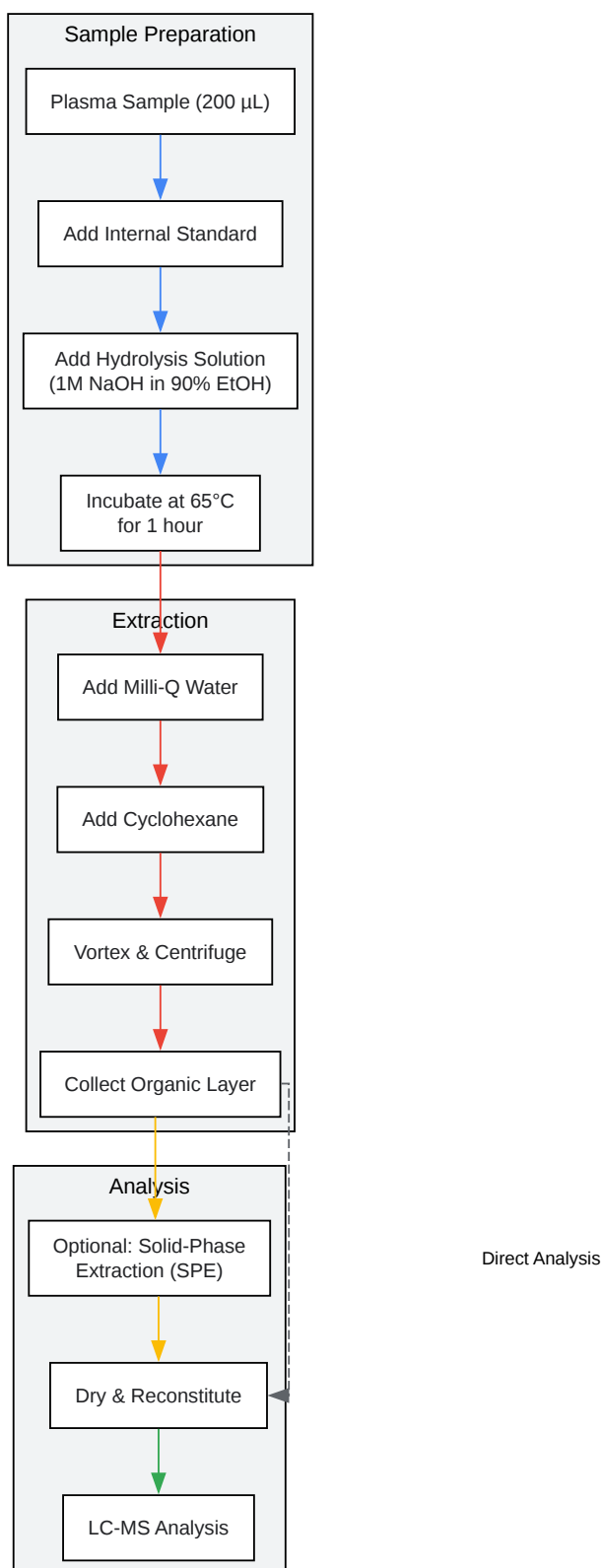
- Condition a C18 SPE cartridge according to the manufacturer's instructions.
- Load the organic extract onto the SPE cartridge.
- Wash the cartridge to remove impurities.
- Elute the sterols using an appropriate solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

6. Analysis

- The final extract can be analyzed using HPLC or GC coupled with mass spectrometry to identify and quantify individual sterols.[2] Chromatographic separation is typically achieved on a C18 column for HPLC analysis.[1]

Visualizations

Experimental Workflow

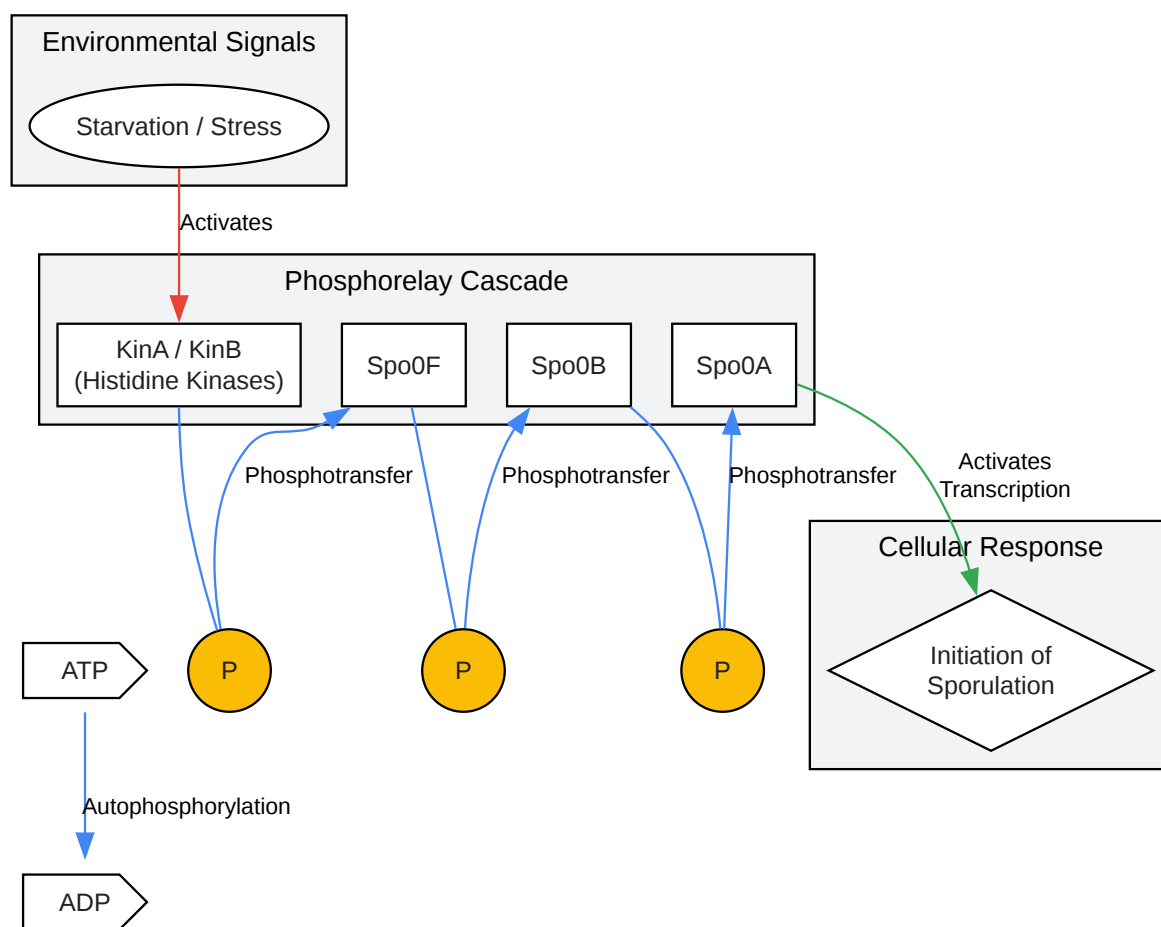


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Caption: Workflow for the extraction of sterols from plasma samples.

Bacillus subtilis Sporulation Signaling Pathway

The initiation of sporulation in *Bacillus subtilis* is a complex process controlled by a phosphorelay signal transduction system. This pathway integrates environmental signals to regulate the phosphorylation state of the master transcription factor, Spo0A.[7]



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